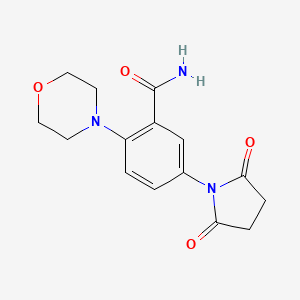
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide, also known as MDB, is a synthetic compound that has gained attention in the field of pharmacology due to its potential as a therapeutic agent. MDB is a small molecule that belongs to the class of benzamides and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide exerts its effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDAC activity by 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide leads to the accumulation of acetylated histones, which promotes gene expression and alters cellular processes.
Biochemical and Physiological Effects:
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungal pathogens, and reduce inflammation. In addition, 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to enhance memory and cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, and it exhibits a range of biological activities. However, one limitation of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide is its relatively low potency compared to other HDAC inhibitors. In addition, the mechanism of action of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide is not fully understood, which limits its potential for therapeutic applications.
Orientations Futures
For research on 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide could include studies on its effects on epigenetic regulation, its potential as a treatment for viral infections, and its use in combination with other drugs for cancer treatment. In addition, further modifications of the 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide molecule could be explored to improve its potency and selectivity.
Méthodes De Synthèse
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide can be synthesized using a multi-step process involving the reaction of 4-morpholinyl aniline with ethyl chloroformate to form an intermediate compound. The intermediate is then reacted with pyrrolidine-2,5-dione to produce 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide. The synthesis method of 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been studied extensively, and various modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antifungal activities. 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, 5-(2,5-dioxo-1-pyrrolidinyl)-2-(4-morpholinyl)benzamide has been shown to have potential as a novel antiviral agent.
Propriétés
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c16-15(21)11-9-10(18-13(19)3-4-14(18)20)1-2-12(11)17-5-7-22-8-6-17/h1-2,9H,3-8H2,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAVJZBHKJGVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)N3CCOCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6633947 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

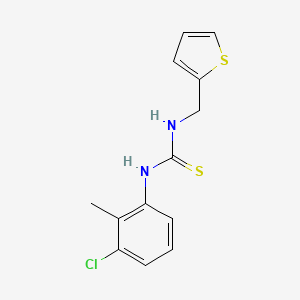
![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)

![[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5852987.png)
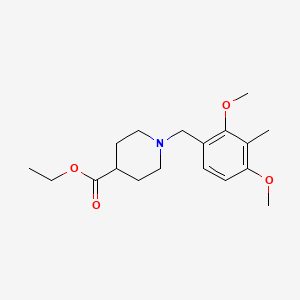
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)
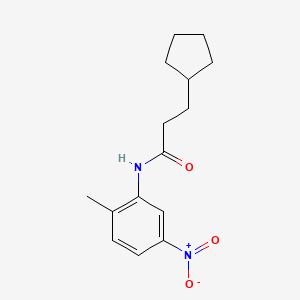
![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)

![2-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5853040.png)
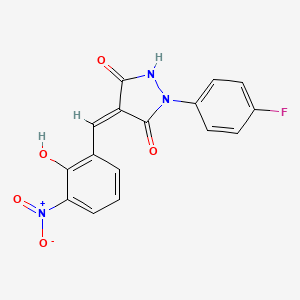


![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)